N-(2-chlorobenzyl)-7-methyl-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)methyl]-7-methyl-1-benzoxepine-4-carboxamide: is a synthetic organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a benzoxepine ring system, which is a seven-membered ring containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-chlorophenyl)methyl]-7-methyl-1-benzoxepine-4-carboxamide typically involves the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phenol derivative and an epoxide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzyl halide and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.
Industrial Production Methods: Industrial production of N-[(2-chlorophenyl)methyl]-7-methyl-1-benzoxepine-4-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be employed to modify the carboxamide group, potentially converting it to an amine or other reduced forms.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted benzoxepine derivatives.
Scientific Research Applications
Chemistry: N-[(2-chlorophenyl)methyl]-7-methyl-1-benzoxepine-4-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, including its use as a lead compound for drug development.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-7-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide
- 1-[(2-chlorophenyl)(methylimino)methyl]cyclopentanol
- Ketamine hydrochloride
Uniqueness: N-[(2-chlorophenyl)methyl]-7-methyl-1-benzoxepine-4-carboxamide is unique due to its specific combination of functional groups and the benzoxepine ring system. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H16ClNO2 |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-methyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C19H16ClNO2/c1-13-6-7-18-16(10-13)11-14(8-9-23-18)19(22)21-12-15-4-2-3-5-17(15)20/h2-11H,12H2,1H3,(H,21,22) |
InChI Key |
DWDFYYGITZGNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.